N-(2-fluorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10/h1-7,15H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPLWJDPBTUHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H15FN2OS
- Molecular Weight : 274.35 g/mol
This compound features a fluorinated phenyl group and a thiophene moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound often exhibit their effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Antimicrobial Activity : The presence of the thiophene ring is associated with enhanced antimicrobial properties against various pathogens.
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer activity. For instance, it has been evaluated against different cancer cell lines, showing significant cytotoxic effects.
Table 1: Cytotoxicity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 10.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells, finding that it induces apoptosis through mitochondrial pathways, leading to cell death.
- Antimicrobial Efficacy Research : Research conducted by Oliveira et al. demonstrated that the compound exhibits strong antimicrobial activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
- Structure-Activity Relationship (SAR) : A systematic SAR study revealed that modifications to the thiophene ring significantly enhance the biological activity of derivatives based on this compound, indicating the importance of structural optimization in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Structure-Activity Relationships (SAR)
- Fluorine Substitution: The 2-fluorophenyl group in the target compound likely improves metabolic stability and target affinity compared to non-fluorinated analogs (e.g., N-(4-methylphenyl) derivatives) .
- Thiophene vs.
- Sulfonyl/Sulfanyl Linkers : Sulfonyl groups (e.g., in ) increase molecular rigidity and bioavailability, whereas sulfanyl linkers (e.g., ) may enhance redox activity .
Q & A
Q. What are the common synthetic routes for preparing N-(2-fluorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide?
The synthesis of acetamide derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For example, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate carboxylic acids, enabling amide bond formation with amines in dichloromethane or similar solvents. Triethylamine is often added as a base to neutralize HCl byproducts . For compounds with thiophene substituents, functionalization of the thiophene ring (e.g., alkylation or sulfonation) may precede amide coupling .
Q. What analytical techniques are used for structural characterization of this compound?
Key methods include:
- X-ray crystallography to resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks .
- FT-IR spectroscopy to identify functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Elemental analysis to verify purity and composition .
Q. Which in vitro assays are employed to evaluate biological activity?
- MTT assay for cytotoxicity screening against cancer cell lines (e.g., HCT-116, MCF-7) .
- Microdilution method for antimicrobial activity against Gram-positive/negative bacteria and fungi (e.g., Candida species) .
- ABTS radical scavenging assay to assess antioxidant potential .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding molecular interactions?
Density Functional Theory (DFT) calculations provide insights into:
- Electrophilicity and nucleophilicity via Fukui function analysis to predict reactive sites .
- Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) through electrostatic potential maps and independent gradient model (IGM) analysis .
- Frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with biological activity .
Q. What structural features influence biological activity in acetamide derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., fluorine on the phenyl ring) enhance metabolic stability and binding affinity to target proteins .
- Thiophene moiety : The sulfur atom and aromatic system contribute to hydrophobic interactions and π-stacking in enzyme active sites .
- Amide group conformation : Planar amide geometry facilitates hydrogen bonding with biological targets, as seen in crystal structures .
Q. How can contradictions in biological activity data be resolved?
Discrepancies (e.g., variable IC₅₀ values across cell lines) may arise from:
- Cell line specificity : Differences in membrane transporters or metabolic pathways (e.g., HT-15 vs. PC-3 cells in MTT assays) .
- Assay conditions : Variations in pH, serum content, or incubation time can alter compound stability .
- Structural analogs : Minor substituent changes (e.g., morpholine vs. piperidine in quinazoline derivatives) drastically affect activity profiles .
Q. What role do intermolecular interactions play in crystallization and solubility?
- Hydrogen bonding : N-H···O/N interactions stabilize crystal packing, as observed in X-ray structures of related acetamides .
- Steric effects : Bulky substituents (e.g., dichlorophenyl groups) induce torsional angles, reducing solubility but enhancing crystallinity .
- Solvent selection : Slow evaporation from methanol/acetone mixtures yields high-quality crystals for diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
